![molecular formula C18H21N5O3 B2487374 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396564-70-7](/img/structure/B2487374.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been a subject of extensive research, aiming to explore efficient methods and novel pathways. For instance, an improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of anti-hypertensive agents like Doxazosin, demonstrates the potential for innovative synthesis strategies that could be applied to our compound of interest (Ramesh, Reddy, & Reddy, 2006).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the interactions and stability of a compound. For compounds with similar structures, studies have shown that molecular interactions, particularly those involving piperazine rings, can significantly influence the binding and functional properties of the compound (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of compounds containing benzodioxin and piperazine units with other chemical entities has been a subject of investigation. For example, the synthesis of various heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate demonstrates the versatile chemical reactivity of these structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application and handling of the compound. While specific studies on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide are not available, related research on the crystal structure of similar compounds provides insights into the physical characterization (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and degradation pathways, are crucial for understanding the compound's behavior in biological systems or industrial applications. Studies on related compounds, focusing on their synthesis, characterization, and evaluation of biological activities, can shed light on the potential chemical properties of our compound of interest (Gudisela et al., 2017).
科学的研究の応用
Dopamine Receptor Imaging
- Dopamine D4 Receptor Ligands : The compound has been investigated as a high-affinity ligand for dopamine receptor D4, useful in imaging studies like positron emission tomography (PET). In particular, a derivative with a fluorine-18 label exhibited high selectivity and limited nonspecific binding, indicating potential for in vivo imaging of D4 receptors in the brain (Kügler et al., 2011).
Synthesis of Novel Derivatives
- Anti-Inflammatory and Analgesic Agents : Novel derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These derivatives showed significant inhibitory activity against COX-2 enzymes, with promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents : Various derivatives have been evaluated for their in vitro antibacterial activity against multiple bacterial species. Some compounds demonstrated significant antimicrobial activity, suggesting potential use in addressing bacterial infections (Babu et al., 2015).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-13-10-17(20-12-19-13)22-4-6-23(7-5-22)18(24)21-14-2-3-15-16(11-14)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRRWYZYTWAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

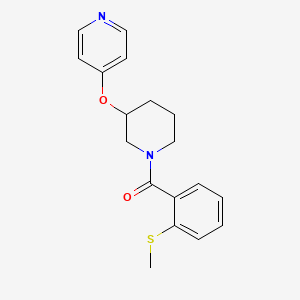
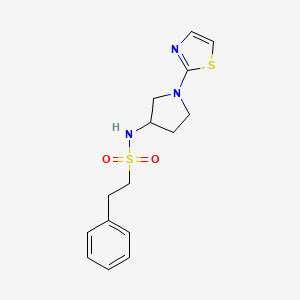
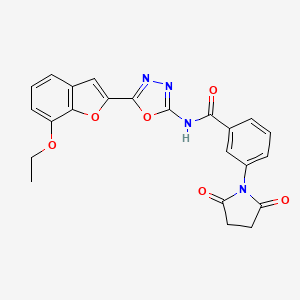

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

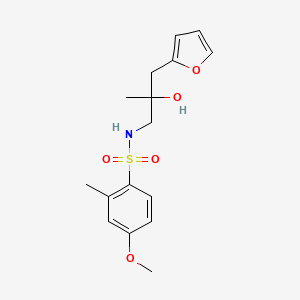
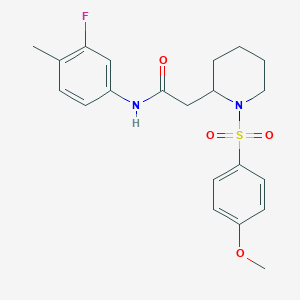
![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
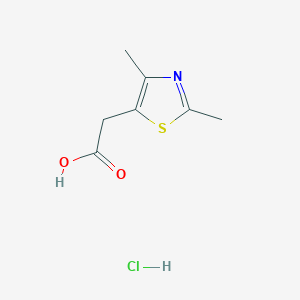
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)